2,3,5-Trimethylfuran 2,3,5-Trimethylfuran 2, 3, 5-Trimethylfuran belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. 2, 3, 5-Trimethylfuran is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Outside of the human body, 2, 3, 5-trimethylfuran can be found in coffee and coffee products. This makes 2, 3, 5-trimethylfuran a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 10504-04-8
VCID: VC20995482
InChI: InChI=1S/C7H10O/c1-5-4-6(2)8-7(5)3/h4H,1-3H3
SMILES: CC1=CC(=C(O1)C)C
Molecular Formula: C7H10O
Molecular Weight: 110.15 g/mol

2,3,5-Trimethylfuran

CAS No.: 10504-04-8

Cat. No.: VC20995482

Molecular Formula: C7H10O

Molecular Weight: 110.15 g/mol

* For research use only. Not for human or veterinary use.

2,3,5-Trimethylfuran - 10504-04-8

Specification

Description 2, 3, 5-Trimethylfuran belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. 2, 3, 5-Trimethylfuran is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Outside of the human body, 2, 3, 5-trimethylfuran can be found in coffee and coffee products. This makes 2, 3, 5-trimethylfuran a potential biomarker for the consumption of this food product.
CAS No. 10504-04-8
Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
IUPAC Name 2,3,5-trimethylfuran
Standard InChI InChI=1S/C7H10O/c1-5-4-6(2)8-7(5)3/h4H,1-3H3
Standard InChI Key NJXZFRUNHWKHEC-UHFFFAOYSA-N
SMILES CC1=CC(=C(O1)C)C
Canonical SMILES CC1=CC(=C(O1)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator